molecular formula C60H36O12 B8244023 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid

4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid

Cat. No.: B8244023
M. Wt: 948.9 g/mol
InChI Key: HXZAMJHLUWBFFE-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid is a complex organic compound with the molecular formula C60H36O6 This compound is characterized by its unique structure, which includes a triphenylene core surrounded by six benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid typically involves multiple steps. One common method starts with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene. This intermediate is then subjected to a series of reactions to introduce the benzoic acid groups. The key steps include:

    Oxidation: The hexahydroxytriphenylene is oxidized to form the corresponding hexaketone.

    Aldol Condensation: The hexaketone undergoes aldol condensation with benzaldehyde derivatives to form the hexabenzoic acid structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoic acid groups to benzyl alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid involves its ability to interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its catalytic properties. Additionally, its aromatic rings can participate in π-π interactions, making it useful in the design of supramolecular assemblies and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexahydroxytriphenylene: An intermediate in the synthesis of the target compound.

    Hexakis(4-formylphenyl)triphenylene: Another derivative with similar structural features.

    Triphenylene-based COFs: Covalent organic frameworks that utilize triphenylene as a core structure.

Uniqueness

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid is unique due to its combination of a triphenylene core and multiple benzoic acid groups. This structure imparts specific properties, such as high thermal stability and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-[3,6,7,10,11-pentakis(4-carboxyphenyl)triphenylen-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H36O12/c61-55(62)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)56(63)64)52-28-46(34-7-19-40(20-8-34)58(67)68)48(36-11-23-42(24-12-36)60(71)72)30-54(52)53-29-47(35-9-21-41(22-10-35)59(69)70)45(27-51(49)53)33-5-17-39(18-6-33)57(65)66/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZAMJHLUWBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Reactant of Route 2
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Reactant of Route 3
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Reactant of Route 4
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Reactant of Route 5
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Reactant of Route 6
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid

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